N-(2-Methyl-2-phenylpropanoyl)-L-proline
Description
N-(2-Methyl-2-phenylpropanoyl)-L-proline is a chiral proline derivative characterized by a 2-methyl-2-phenylpropanoyl group attached to the amino group of L-proline. This structural modification introduces steric bulk and aromaticity, which influence its physicochemical properties and applications.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18) |
InChI Key |
ADLNTEZHEXTYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acylation of L-proline with 2-Methyl-2-phenylpropanoyl Chloride
A common and effective approach is the direct acylation of L-proline with the corresponding acyl chloride of 2-methyl-2-phenylpropanoic acid. This method parallels the preparation of related compounds such as N-phenylacetyl-L-proline, where phenylacetyl chloride is used as the acylating agent.
- Solvent and Temperature: The reaction is carried out in an anhydrous organic solvent such as acetone or N,N-dimethylformamide (DMF) at low temperatures (0 to 5 °C) to prevent hydrolysis of the acyl chloride and side reactions.
- Acid Binding Agent: Potassium carbonate or triethylamine is added as an acid scavenger to neutralize the hydrochloric acid generated during the reaction.
- Phase Transfer Catalyst: In some cases, a phase transfer catalyst (e.g., polyethylene glycol 400) is used to accelerate the reaction by enhancing the interaction between the organic and aqueous phases.
- Reaction Time: Stirring is maintained for several hours (1 to 9 hours) at low temperature, followed by gradual warming to room temperature or slightly elevated temperatures (20 to 80 °C) to complete the reaction.
- Workup: The reaction mixture is filtered while hot to remove solids, washed with water, dried over anhydrous agents, and the solvent is removed under reduced pressure.
- Purification: The crude product is recrystallized from suitable solvents such as acetone or ethyl acetate to obtain pure N-(2-Methyl-2-phenylpropanoyl)-L-proline as a white solid.
This method is supported by analogous procedures for N-phenylacetyl-L-proline preparation, which achieve high yields (90-98%) and high purity through similar protocols.
Amidation via Activated Intermediates
An alternative approach involves the formation of an intermediate acid chloride or mixed anhydride from 2-methyl-2-phenylpropanoic acid, followed by amidation with L-proline under catalysis.
- Activation: The carboxylic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- Amidation: The acid chloride is reacted with L-proline in the presence of a base catalyst such as tri-n-propylamine to facilitate nucleophilic attack by the amino group of L-proline.
- Reaction Conditions: The amidation is typically performed in solvents like toluene or acetone at reflux temperatures (70-110 °C) for 8-14 hours.
- Isolation: The crude amide is isolated by filtration, washing, and drying. Further purification by recrystallization from acetone can enhance product purity.
- Yield: Reported yields for similar amidation reactions range from 75% to 88%.
Notes on Reaction Optimization and Catalysis
- Temperature Control: Maintaining low temperature during acyl chloride addition minimizes side reactions and hydrolysis.
- Molar Ratios: Optimal molar ratios of reactants and catalysts are crucial. For example, molar ratios of L-proline to acyl chloride are often near 1:1, with bases in slight excess (1:2 to 1:4) to ensure complete neutralization of HCl.
- Solvent Choice: Anhydrous solvents such as acetone, toluene, or DMF are preferred to prevent hydrolysis of reactive intermediates.
- Phase Transfer Catalysts: The use of phase transfer catalysts can significantly increase reaction rates and yields by improving mass transfer between phases.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acylating Agent | 2-Methyl-2-phenylpropanoyl chloride | Prepared from corresponding acid and SOCl2 |
| Amino Acid | L-proline | Free acid form or salt |
| Solvent | Acetone, Toluene, N,N-Dimethylformamide (DMF) | Anhydrous solvents preferred |
| Acid Binding Agent | Potassium carbonate, Tri-n-propylamine | Neutralizes HCl formed |
| Phase Transfer Catalyst | Polyethylene glycol (PEG-400) (optional) | Enhances reaction rate |
| Temperature | 0 °C to 110 °C | Low temp during addition, reflux during amidation |
| Reaction Time | 1 to 14 hours | Varies with step and catalyst |
| Workup | Filtration, washing, solvent removal | Hot filtration to remove solids |
| Purification | Recrystallization (acetone, ethyl acetate) | Improves purity |
| Yield | 75% - 98% | High yields reported in literature |
Comparative Analysis with Related Compounds
The preparation of this compound shares similarities with the synthesis of N-phenylacetyl-L-proline and other acylated proline derivatives. Literature reports emphasize:
- The necessity of anhydrous conditions to prevent hydrolysis of acyl chlorides.
- The beneficial role of acid binding agents and phase transfer catalysts in improving yield and reaction efficiency.
- The importance of temperature control to balance reaction rate and selectivity.
These factors collectively contribute to a robust and scalable synthetic route suitable for industrial application.
Chemical Reactions Analysis
(S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
(S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets . It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of L-Proline Derivatives
Key Observations :
- The 2-methyl-2-phenylpropanoyl group in the target compound enhances hydrophobicity and steric hindrance compared to simpler N-methyl or phosphonate derivatives. This may improve its performance in chiral separations or as a building block in peptide synthesis .
- Cocrystals like EZT + L-proline exhibit altered electrophilicity (ω = 5.20 eV) and charge-transfer properties compared to isolated L-proline, suggesting that the target compound’s reactivity could be modulated by its substituent .
Key Observations :
- The synthesis of phosphonate derivatives involves nucleophilic substitution, while cocrystals rely on non-covalent interactions. The target compound’s synthesis likely follows standard acylation protocols .
- highlights simplified methods for L-proline-based CSPs (Chiral Stationary Phases), suggesting that efficient purification-free routes could be adapted for the target compound .
Reactivity and Stability
Table 3: Reactivity Descriptors of Proline Derivatives
Key Observations :
- The target compound’s estimated lower η and higher S compared to EZT suggest greater polarizability and reactivity, making it a stronger electrophile. This aligns with cocrystal data, where L-proline enhances charge transfer (ECT = -0.3106) as an electron acceptor .
Physicochemical Properties
Table 4: Physicochemical Comparison
Key Observations :
- The target compound’s higher LogP indicates increased lipophilicity, favoring membrane permeability in drug design.
- Cocrystals (e.g., EZT + L-proline) demonstrate improved bioavailability over APIs, suggesting analogous benefits for proline derivatives with bulky substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Methyl-2-phenylpropanoyl)-L-proline, and how can coupling efficiency be optimized?
- Methodological Answer : The compound can be synthesized via peptide coupling between 2-methyl-2-phenylpropanoic acid and L-proline. Use carbodiimide-based coupling agents (e.g., DCC or EDC) with activators like HOBt to minimize racemization. Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures high enantiomeric purity . Monitor reaction progress using LC-MS to confirm the absence of unreacted starting materials and byproducts.
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) with UV detection at 220 nm to resolve enantiomers. Compare retention times with commercially available L-proline derivatives. Circular dichroism (CD) spectroscopy can further confirm the absolute configuration by analyzing the Cotton effect in the 200–250 nm range .
Q. What analytical techniques are critical for characterizing the structural identity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. H and C NMR (DMSO-d or CDCl) should resolve key features: the proline pyrrolidine ring (δ 1.8–3.5 ppm) and aromatic protons from the phenyl group (δ 7.2–7.4 ppm). IR spectroscopy can confirm carbonyl stretching vibrations (~1700 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data for this compound across different enzyme inhibition assays?
- Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature, ionic strength). For example, if conflicting IC values arise in protease inhibition studies, perform kinetic assays (e.g., fluorogenic substrate cleavage) with purified enzymes. Use statistical tools like Bland-Altman analysis to assess inter-assay variability .
Q. What strategies are effective in identifying and quantifying synthetic impurities or degradation products?
- Methodological Answer : Employ LC-MS/MS with a Q-TOF analyzer for impurity profiling. For degradation studies, expose the compound to accelerated stability conditions (40°C/75% RH for 4 weeks) and monitor via UPLC-PDA. Compare fragmentation patterns with databases (e.g., mzCloud) and synthesize suspected impurities (e.g., hydrolyzed proline derivatives) as reference standards .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target enzymes (e.g., angiotensin-converting enzyme). Validate predictions with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Correlate computed binding energies with experimental IC values from enzyme inhibition assays .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s metabolic stability?
- Methodological Answer :
- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
- In vivo : Administer to rodents and collect plasma/time-course samples. Apply non-compartmental pharmacokinetic analysis (WinNonlin) to calculate half-life and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
